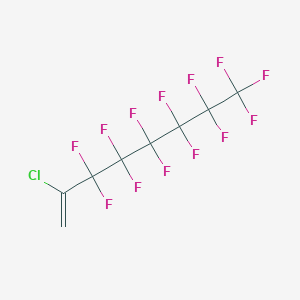
2-Chloro-1H,1H-perfluorooct-1-ene
Overview
Description
2-Chloro-1H,1H-perfluorooct-1-ene is a fluorinated organic compound characterized by the presence of a chlorine atom and multiple fluorine atoms attached to an octene backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H,1H-perfluorooct-1-ene typically involves the chlorination of perfluorooctene. One common method is the reaction of perfluorooctene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1H,1H-perfluorooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the octene backbone allows for addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents, such as water or alcohols, at elevated temperatures.
Addition Reactions: Reagents such as hydrogen gas, bromine, and other halogens are used. These reactions often require catalysts, such as palladium or platinum, and are conducted under controlled pressure and temperature conditions.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of this compound.
Addition Reactions: Products include halogenated or hydrogenated derivatives, depending on the reagents used.
Scientific Research Applications
2-Chloro-1H,1H-perfluorooct-1-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various fluorinated compounds and polymers. Its unique properties make it valuable in the development of new materials with enhanced thermal and chemical stability.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems. It is used in the design of fluorinated drugs and imaging agents.
Medicine: Investigated for its potential use in drug delivery systems and as a component of medical devices due to its biocompatibility and resistance to degradation.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants. Its hydrophobic and oleophobic properties make it suitable for applications in surface treatments and protective coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-1H,1H-perfluorooct-1-ene is primarily based on its chemical structure and reactivity. The presence of the chlorine atom and multiple fluorine atoms imparts unique properties, such as high electronegativity and resistance to oxidation. These properties influence its interactions with other molecules and its behavior in various chemical reactions.
Molecular Targets and Pathways:
Molecular Targets: The compound can interact with nucleophiles and electrophiles, leading to the formation of various derivatives. Its high electronegativity allows it to participate in strong interactions with other molecules.
Pathways: The compound can undergo substitution and addition reactions, as described earlier, leading to the formation of different products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
2-Chloro-1H,1H-perfluorooct-1-ene can be compared with other similar fluorinated compounds, such as:
1H,1H,2H,2H-Perfluorooctanesulfonic acid: Known for its use in surfactants and coatings, this compound shares similar hydrophobic and oleophobic properties but differs in its functional groups and reactivity.
1H,1H,2H,2H-Perfluorooctyl iodide: Another fluorinated compound with similar applications in surface treatments and specialty chemicals. It differs in its halogen atom, which influences its reactivity and chemical behavior.
Ozonides of perfluorooct-1-ene and perfluorooct-2-ene: These compounds are formed by the ozonation of perfluorooctenes and have unique properties and applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-chloro-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFSPMFXRJVSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole](/img/structure/B3041027.png)
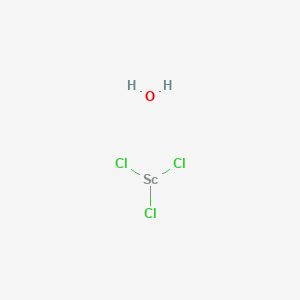
![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)
![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)
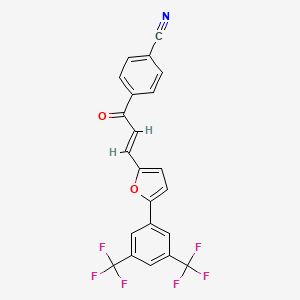
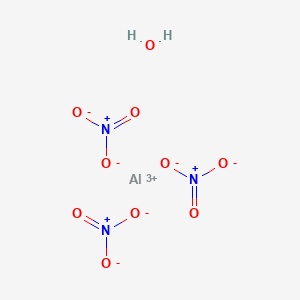
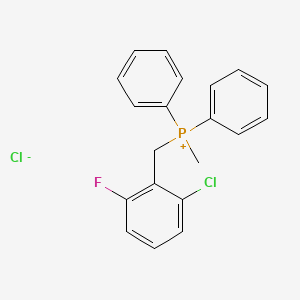
![2-Chloro-3-[2,6-dichloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B3041036.png)
![N-[(Z)-[diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methylidene]amino]-2,4-dinitroaniline](/img/structure/B3041038.png)
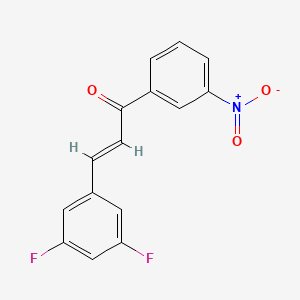
![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)
